Ethyl 6-chloro-8-methyl-4-[(3-methylphenyl)amino]quinoline-3-carboxylate
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Overview
Description
Ethyl 6-chloro-8-methyl-4-[(3-methylphenyl)amino]quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of Ethyl 6-chloro-8-methyl-4-[(3-methylphenyl)amino]quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 6-chloro-8-methylquinoline-3-carboxylic acid with 3-methylphenylamine in the presence of a coupling agent. The resulting intermediate is then esterified with ethanol to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity .
Chemical Reactions Analysis
Ethyl 6-chloro-8-methyl-4-[(3-methylphenyl)amino]quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
Ethyl 6-chloro-8-methyl-4-[(3-methylphenyl)amino]quinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an antimicrobial and antiviral agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-8-methyl-4-[(3-methylphenyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, interfering with their normal function. This interaction can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapy. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Ethyl 6-chloro-8-methyl-4-[(3-methylphenyl)amino]quinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate: Similar in structure but with different halogen substitutions, leading to variations in biological activity.
[1,2,4]Triazolo[4,3-a]quinoxaline: A compound with a triazole ring fused to the quinoline core, showing different pharmacological properties.
Indole derivatives: While not quinolines, indole derivatives share some structural similarities and exhibit diverse biological activities
This compound stands out due to its unique combination of substituents, which confer specific chemical and biological properties.
Biological Activity
Overview
Ethyl 6-chloro-8-methyl-4-[(3-methylphenyl)amino]quinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, which is known for its diverse biological activities. This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of anti-cancer, anti-inflammatory, and antimicrobial activities. The unique substitution pattern of this compound contributes to its distinct biological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C21H21ClN2O2 |
Molecular Weight | 368.85 g/mol |
CAS Number | 1043471-45-9 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may inhibit the activity of various kinases and proteases, which are crucial for cell proliferation and inflammatory responses. The compound's binding affinity to these targets can lead to significant biological effects, including:
Inhibition of Cell Proliferation: The compound has been shown to suppress the growth of cancer cell lines.
Anti-inflammatory Effects: By inhibiting pro-inflammatory pathways, it may reduce inflammation in various models.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 15.2 |
MCF7 (Breast Cancer) | 12.5 |
A549 (Lung Cancer) | 18.7 |
These results suggest that the compound could serve as a potential candidate for further development in cancer therapy.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are as follows:
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 10.0 |
Escherichia coli | 15.0 |
Bacillus subtilis | 12.5 |
These findings indicate that this compound possesses significant antibacterial activity, making it a candidate for further exploration in antimicrobial drug development.
Case Studies
-
Study on Anticancer Efficacy:
A study conducted on the effect of this compound on human cervical cancer cells (HeLa) showed a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent. -
Evaluation of Antimicrobial Properties:
In another investigation, this compound was tested against a panel of Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations, thus supporting its use as a broad-spectrum antimicrobial agent.
Properties
Molecular Formula |
C20H19ClN2O2 |
---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
ethyl 6-chloro-8-methyl-4-(3-methylanilino)quinoline-3-carboxylate |
InChI |
InChI=1S/C20H19ClN2O2/c1-4-25-20(24)17-11-22-18-13(3)9-14(21)10-16(18)19(17)23-15-7-5-6-12(2)8-15/h5-11H,4H2,1-3H3,(H,22,23) |
InChI Key |
KZNBKKGCBAFNKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NC3=CC=CC(=C3)C)Cl)C |
Origin of Product |
United States |
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